molecular formula C7H7IN2O B1297923 2-Iodobenzohydrazide CAS No. 31822-03-4

2-Iodobenzohydrazide

Cat. No. B1297923
Key on ui cas rn: 31822-03-4
M. Wt: 262.05 g/mol
InChI Key: KWILBQORUHQREX-UHFFFAOYSA-N
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Patent
US07998954B2

Procedure details

2-Iodobenzoic acid (3.00 g, 12.1 mmol) was dissolved in dichloromethane (150 mL), and the mixture was stirred at room temperature for 2 hours after adding 1,1′-carbonyldiimidazole (2.16 g, 13.3 mmol). Thereafter, hydrazine.monohydrate (3.52 mL, 72.6 mmol) was added to the mixture, and the mixture was stirred at room temperature for 3 hours. Water was added after concentrating the mixture under reduced pressure, and the precipitated solid was collected by filtration, and dried under reduced pressure to give 2-iodobenzohydrazide (2.81 g, 89%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrate
Quantity
3.52 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:23][NH2:24].O>ClCCl>[I:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:23][NH2:24])=[O:5]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Four
Name
monohydrate
Quantity
3.52 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating the mixture under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=C(C(=O)NN)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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